Structural Uniqueness of the 8-Hydroxy Triazolo[4,3-a]pyrazine Scaffold Relative to Analogous c-Met and VEGFR-2 Inhibitors
In the dual c-Met/VEGFR-2 inhibitor series reported by OUCI researchers, the most potent compound (22i) bearing a 4-oxo-pyridazinone moiety achieved an IC₅₀ of 48 nM against c-Met kinase and antiproliferative IC₅₀ values of 0.83 μM (A549), 0.15 μM (MCF-7), and 2.85 μM (HeLa) [1]. The target compound lacks this critical pyridazinone motif, which was essential for nanomolar potency. No head-to-head data exist, but the structural divergence implies that the 8-hydroxy indole-3-carboxamide derivative would require independent potency profiling; activity cannot be inferred from this comparator series.
| Evidence Dimension | c-Met kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 22i (4-oxo-pyridazinone triazolo[4,3-a]pyrazine): IC₅₀ = 48 nM |
| Quantified Difference | Cannot be calculated |
| Conditions | c-Met enzymatic assay (literature reference) |
Why This Matters
Procurement for c-Met-focused projects should note that the most active chemotype in this scaffold class requires a pyridazinone group absent in the target compound; independent validation is mandatory.
- [1] Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. RSC. 2020. DOI: 10.1039/D0RA03028A. View Source
